molecular formula C18H19N3O2S B11047654 4,5-dimethyl-3-(phenylsulfonyl)-1-(pyridin-2-ylmethyl)-1H-pyrrol-2-amine

4,5-dimethyl-3-(phenylsulfonyl)-1-(pyridin-2-ylmethyl)-1H-pyrrol-2-amine

Cat. No. B11047654
M. Wt: 341.4 g/mol
InChI Key: LHGJMASXXSVWEE-UHFFFAOYSA-N
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Description

4,5-dimethyl-3-(phenylsulfonyl)-1-(pyridin-2-ylmethyl)-1H-pyrrol-2-amine is a synthetic organic compound that belongs to the class of pyrrole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dimethyl-3-(phenylsulfonyl)-1-(pyridin-2-ylmethyl)-1H-pyrrol-2-amine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.

    Introduction of the Phenylsulfonyl Group: This step might involve the sulfonylation of the pyrrole ring using phenylsulfonyl chloride in the presence of a base.

    Attachment of the Pyridin-2-ylmethyl Group: This can be done through a nucleophilic substitution reaction where the pyrrole derivative reacts with a pyridin-2-ylmethyl halide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides or sulfoxides.

    Reduction: Reduction reactions might reduce the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Conditions might include the use of bases like sodium hydride (NaH) or acids like hydrochloric acid (HCl).

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce sulfides.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving pyrrole derivatives.

    Medicine: Potential use in drug development for its biological activity.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,5-dimethyl-3-(phenylsulfonyl)-1-(pyridin-2-ylmethyl)-1H-pyrrol-2-amine would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrole-2-amine: Lacks the pyridin-2-ylmethyl group.

    3-(phenylsulfonyl)-1-(pyridin-2-ylmethyl)-1H-pyrrole-2-amine: Lacks the dimethyl groups on the pyrrole ring.

Uniqueness

The presence of both the phenylsulfonyl and pyridin-2-ylmethyl groups, along with the dimethyl substitution on the pyrrole ring, makes 4,5-dimethyl-3-(phenylsulfonyl)-1-(pyridin-2-ylmethyl)-1H-pyrrol-2-amine unique. These structural features can influence its chemical reactivity and biological activity, distinguishing it from similar compounds.

properties

Molecular Formula

C18H19N3O2S

Molecular Weight

341.4 g/mol

IUPAC Name

3-(benzenesulfonyl)-4,5-dimethyl-1-(pyridin-2-ylmethyl)pyrrol-2-amine

InChI

InChI=1S/C18H19N3O2S/c1-13-14(2)21(12-15-8-6-7-11-20-15)18(19)17(13)24(22,23)16-9-4-3-5-10-16/h3-11H,12,19H2,1-2H3

InChI Key

LHGJMASXXSVWEE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1S(=O)(=O)C2=CC=CC=C2)N)CC3=CC=CC=N3)C

Origin of Product

United States

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